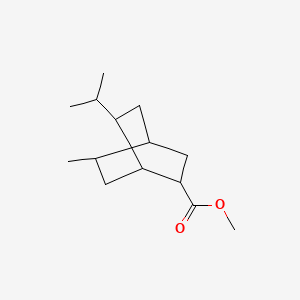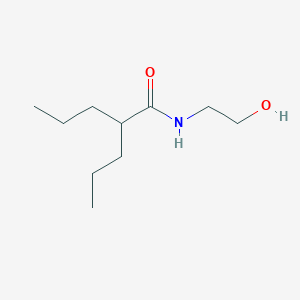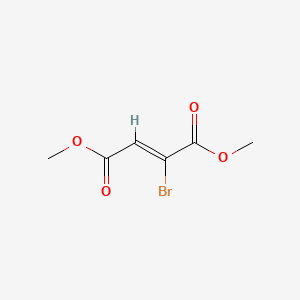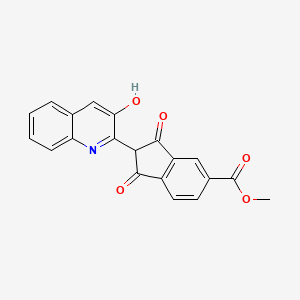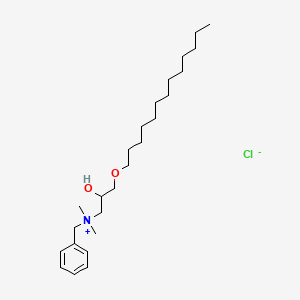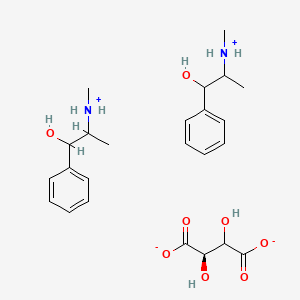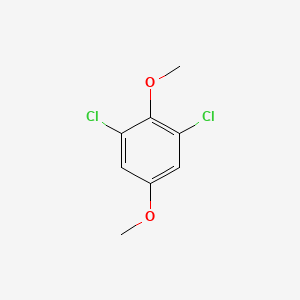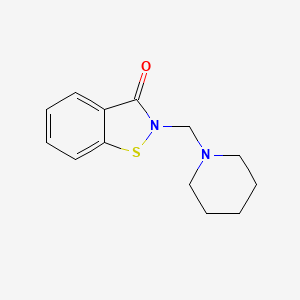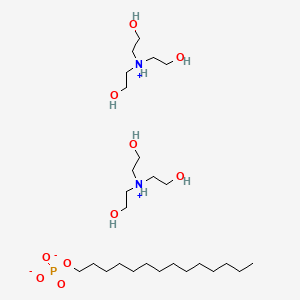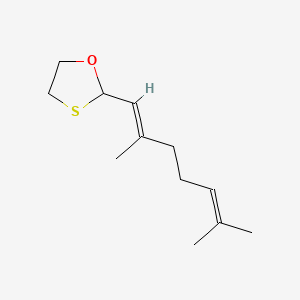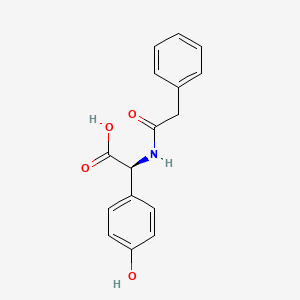
9-Decenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decenyl benzoate: is an organic compound with the molecular formula C17H24O2 . It is an ester formed from the reaction of benzoic acid and 9-decen-1-ol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-decenyl benzoate typically involves the esterification of benzoic acid with 9-decen-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the continuous addition of benzoic acid and 9-decen-1-ol into a reactor, along with the acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. After the reaction is complete, the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Decenyl benzoate can undergo various chemical reactions, including:
Oxidation: The double bond in the 9-decenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Decenyl benzoate is used as an intermediate in organic synthesis. It can be used to prepare other esters, alcohols, and amides through various chemical reactions .
Biology: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the development of bioactive molecules .
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential as pharmaceutical intermediates or active ingredients in drug formulations .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .
Wirkmechanismus
The mechanism of action of 9-decenyl benzoate primarily involves its interaction with enzymes and other molecular targets. As an ester, it can be hydrolyzed by esterases to produce benzoic acid and 9-decen-1-ol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness: 9-Decenyl benzoate is unique due to its specific structure, which combines the properties of a long-chain alkene with an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
94108-33-5 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
dec-9-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2 |
InChI-Schlüssel |
KTKUVSSAEZNITC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


